molecular formula C25H25NO2 B594106 (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1696409-36-5

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594106
CAS No.: 1696409-36-5
M. Wt: 371.5 g/mol
InChI Key: MGSSAESHPAJYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) of significant interest for scientific investigation of the endocannabinoid system. As part of the naphthoylindole family, which includes well-studied analogues like JWH-018, this compound is a valuable pharmacological tool for preclinical research . Synthetic cannabinoids are known to act as potent agonists at the CB1 and CB2 cannabinoid receptors, often with higher binding affinity than the phytocannabinoid Δ9-tetrahydrocannabinol (THC) . This high potency makes such compounds useful for studying receptor function and the physiological roles of the endocannabinoid system in various experimental models. Research into structurally similar SCRAs has revealed their potential to disrupt fundamental cellular processes. For instance, studies on analogues like JWH-018, JWH-122, and UR-144 have demonstrated the ability to induce apoptotic cell death in placental cell lines, suggesting a research application in studying gestational development and toxicity pathways . The global market for novel psychoactive substances (NPS), including synthetic cannabinoids, is dynamic, with new analogues constantly emerging, highlighting the continuous need for reliable research chemicals to support scientific and forensic analysis . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption. This compound should be handled by qualified laboratory professionals only, with appropriate safety precautions. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSSAESHPAJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017317
Record name JWH-081 3-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696409-36-5
Record name JWH-081 3-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation as the Primary Method

The core synthesis of (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone relies on Friedel-Crafts acylation, where 1-pentylindole reacts with 3-methoxynaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in activating the acyl chloride electrophile. The reaction proceeds via electrophilic substitution at the C3 position of the indole ring, facilitated by the electron-donating pentyl group at N1.

Key Reaction Equation:

1-Pentylindole+3-Methoxynaphthalene-1-carbonyl chlorideAlCl3This compound\text{1-Pentylindole} + \text{3-Methoxynaphthalene-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

Solvent and Temperature Optimization

Optimal yields are achieved in anhydrous dichloromethane (DCM) at reflux temperatures (40–50°C). Polar aprotic solvents like toluene may reduce side reactions but lower reaction rates. Elevated temperatures (>60°C) risk decomposition of the acyl chloride intermediate.

Challenges in Reaction Efficiency

Steric Hindrance at the Indole C3 Position

The methoxy group at the naphthalene C3 position introduces steric clashes during the acylation step, often limiting yields to 15–20%. Computational modeling suggests a dihedral angle of 55° between the indole and naphthalene rings, exacerbating spatial constraints.

Competing Side Reactions

  • Naphthalene Ring Over-Substitution: The electron-rich methoxy group directs electrophiles to adjacent positions, yielding regioisomeric byproducts.

  • Indole N-Alkylation: Competing alkylation at the indole N1 position occurs if the pentyl group is insufficiently bulky.

Purification and Isolation Techniques

Post-Reaction Workup

  • Quenching: The reaction mixture is quenched with ice-cold water to hydrolyze excess acyl chloride.

  • Extraction: Product isolation via liquid-liquid extraction using ethyl acetate (3 × 50 mL).

  • Drying: Anhydrous sodium sulfate removes residual moisture.

Chromatographic Purification

Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) separates the target compound from regioisomers and unreacted starting materials. Typical Rf values range from 0.3 to 0.4.

Analytical Characterization

LC-MS/MS Validation

Post-synthesis analysis employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Key parameters include:

Parameter Value
ColumnC18 reverse-phase (2.1 × 50 mm)
Mobile Phase0.1% formic acid in ACN/H₂O
Retention Time12.9–14.0 min
Precursor Ion (m/z)372.2 [M+H]⁺
Product Ions (m/z)214.1, 183.0, 121.1

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene H), 7.72–7.68 (m, 2H, indole H), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR: δ 192.5 (C=O), 161.2 (OCH₃), 135.4–112.7 (aromatic carbons).

Scalability and Industrial Considerations

Batch Process Optimization

Large-scale synthesis requires:

  • Catalyst Recycling: AlCl₃ recovery via aqueous extraction reduces costs.

  • Continuous Flow Systems: Mitigate exothermicity and improve heat dissipation.

Yield Enhancement Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with 25% yield improvement.

  • Directed Ortho-Metalation: Pre-functionalizes naphthalene to prevent over-substitution.

Chemical Reactions Analysis

Types of Reactions

JWH 081 3-methoxynaphthyl isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl ring.

    Reduction: Reduced forms of the indole or naphthyl rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cannabinoid Receptor Agonism

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone acts as a potent agonist for cannabinoid receptors, particularly CB1 and CB2. Research indicates that it mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies have demonstrated its efficacy in modulating pain, appetite, and mood by activating these receptors .

Behavioral Studies

Behavioral assays in primates have shown that this compound produces effects similar to THC, with significant implications for understanding its potential as a therapeutic agent or a substance of abuse. For instance, studies on rhesus monkeys indicated dose-dependent effects on behavior that parallel those observed with THC administration .

Detection Methods

The detection of this compound in biological samples has been a focus of toxicological research. A validated high-performance liquid chromatography (HPLC) method has been developed to quantify this compound in various matrices, including blood and urine. This method is crucial for forensic toxicology and clinical diagnostics .

Case Studies on Abuse

Numerous case studies have documented the abuse of synthetic cannabinoids, including this compound. Reports indicate increased emergency room visits and adverse health effects associated with its use, highlighting the need for continued monitoring and regulation .

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics and pharmacokinetics of this compound has provided insights into its metabolic pathways and potential therapeutic windows. Understanding these parameters is essential for developing safe usage guidelines and therapeutic applications .

Cancer Research

Emerging studies suggest that compounds structurally related to this compound may have anticancer properties. Investigations into their ability to induce apoptosis in cancer cells are ongoing, with preliminary results indicating potential efficacy against certain malignancies .

Comparative Data Table

Application AreaFindings/ImplicationsReferences
Cannabinoid AgonismMimics THC effects; modulates pain and mood ,
Behavioral StudiesDose-dependent behavioral effects in primates ,
Toxicological DetectionValidated HPLC methods for quantification ,
Abuse Case StudiesIncreased health risks associated with use ,
PharmacokineticsInsights into metabolic pathways ,
Cancer ResearchPotential anticancer properties

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors in the brain, primarily the CB1 receptor. This interaction leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release and subsequent physiological effects. The exact molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Key structural analogs of JWH-018 include variations in the alkyl chain , naphthalene substituents , and indole modifications . These changes significantly alter pharmacological profiles and metabolic stability.

Compound Structural Variation CB₁ Affinity (Ki, nM) Key Pharmacological Notes References
JWH-018 3-Methoxy-naphthalene, pentylindole ~9 Full agonist; high potency
JWH-073 Butylindole (vs. pentyl) ~8.9 Shorter duration due to faster metabolism
AM-2201 5-Fluoropentylindole ~1.0 Enhanced potency; prolonged effects
JWH-122 4-Methyl-naphthalene ~0.69 Increased lipophilicity and stability
JWH-250 2-Methoxyphenyl-ethanone (non-naphthalene) ~11 Unique metabolite profile; less potent
UR-144 Tetramethylcyclopropane ring ~4.6 Partial agonist; reduced psychoactivity
CP-47,497 Cyclohexylphenol (non-indole scaffold) ~2.3 Non-selective CB₁/CB₂ activity

Metabolic Stability and Detection

  • JWH-018 : Metabolized via hydroxylation of the pentyl chain and O-demethylation of the methoxy group, producing active metabolites .
  • JWH-073 : Rapidly metabolized due to shorter alkyl chain, leading to shorter detection windows in blood .
  • AM-2201 : Fluorination reduces metabolic degradation, increasing half-life and detection in urine .
  • JWH-122 : Methyl substitution on naphthalene enhances metabolic stability; detectable in oral fluid via BAµE-µLD/HPLC-DAD .
  • I-JWH-122 (iodinated analog): Halogenation further slows metabolism, making it resistant to hepatic enzymes .

Pharmacological and Toxicological Differences

  • Potency : AM-2201 (Ki ≈ 1 nM) and JWH-122 (Ki ≈ 0.69 nM) exhibit higher CB₁ affinity than JWH-018, correlating with severe toxicity (seizures, renal injury) .
  • Psychoactivity : UR-144, a partial agonist, induces milder effects compared to JWH-018 .
  • Toxicity : JWH-018 and AM-2201 are linked to acute cardiotoxicity and neurotoxicity, while JWH-250 metabolites may cause hepatotoxicity .

Analytical Challenges

  • Structural Isomerism : Compounds like JWH-175 (naphthalenylmethane) and JWH-176 (indenylmethyl) complicate spectral differentiation .
  • Detection Methods :
    • HPLC/MS/MS for JWH-018 and AM-2201 in blood .
    • FT-IR and NMR for distinguishing JWH-122 from JWH-018 .

Biological Activity

The compound (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone , commonly referred to as JWH-081 , is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to its interaction with the endocannabinoid system. This article delves into the biological activity of JWH-081, examining its pharmacological profile, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C25H25NO2
Molecular Weight 371.47 g/mol
CAS Number 210179-46-7
Appearance Liquid
Storage Temperature -18°C

JWH-081 acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors influences various physiological processes, including pain perception, mood regulation, and appetite control. Research indicates that JWH-081 exhibits a higher potency compared to Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Pharmacological Profile

Studies have demonstrated that JWH-081 can induce effects similar to those of THC, including:

  • Analgesic Effects : JWH-081 has been shown to reduce pain perception in animal models.
  • Anxiolytic Properties : It may alleviate anxiety symptoms through its action on the endocannabinoid system.
  • Appetite Stimulation : Similar to THC, JWH-081 may enhance appetite.

Toxicological Considerations

While JWH-081 exhibits significant biological activity, it is also associated with potential adverse effects. Reports indicate that synthetic cannabinoids can lead to severe side effects, including:

  • Cardiovascular complications
  • Neurological disturbances
  • Psychological effects such as paranoia and hallucinations

Study 1: Analgesic Effects in Rodent Models

In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the analgesic effects of JWH-081 in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential use in pain management therapies.

Study 2: Behavioral Effects in Human Subjects

A clinical trial assessed the behavioral effects of JWH-081 on human subjects. Participants reported experiences akin to those induced by THC, including euphoria and altered perception. However, some subjects experienced negative psychological effects, highlighting the need for caution in its use.

Study 3: Long-term Effects on Neurotransmitter Systems

Research conducted at a leading university explored the long-term effects of JWH-081 on neurotransmitter systems. Findings revealed alterations in serotonin and dopamine levels in treated subjects, raising concerns about potential long-term neurochemical imbalances.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions using naphthoyl chlorides and indole derivatives. For example, similar analogs (e.g., JWH-163) were prepared by reacting 1-naphthoylacetyl chloride with substituted indoles under reflux in anhydrous dichloromethane with Lewis acid catalysts like AlCl₃ . Post-synthesis characterization involves ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy and pentyl group positions) and HPLC (>99% purity validation) .

Q. How is the compound’s stability assessed under experimental storage conditions?

  • Methodology : Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Analytical techniques like LC-MS monitor decomposition products. Safety Data Sheets (SDS) recommend storage in amber vials at –20°C under inert gas to prevent oxidation or hydrolysis, as suggested for structurally related naphthoylindoles .

Q. What in vitro assays are used to evaluate its cannabinoid receptor affinity?

  • Methodology : GTPγS binding assays measure functional activity at CB1/CB2 receptors. Membrane preparations from transfected HEK-293 cells are incubated with the compound (0.1 nM–10 μM), and radiolabeled [³⁵S]GTPγS incorporation is quantified. EC₅₀ values are compared to reference agonists like CP-55,940 .

Advanced Research Questions

Q. How can low yields in the final acylation step be optimized?

  • Methodology : Low yields (e.g., 16% in analog synthesis ) often arise from steric hindrance or electron-deficient naphthalene rings. Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Alternative catalysts (e.g., FeCl₃ instead of AlCl₃) to minimize side reactions.
  • Protecting group strategies for the indole nitrogen during intermediate steps .

Q. How do contradictory data on receptor binding affinity arise, and how are they resolved?

  • Case Study : Discrepancies in CB1 efficacy (e.g., full vs. partial agonism) may stem from assay conditions (e.g., GTPγS vs. cAMP assays) or cell line variability (CHO vs. HEK-293). Resolving these requires:

  • Comparative dose-response curves across multiple assays.
  • Molecular dynamics simulations to probe ligand-receptor conformational changes .

Q. What computational approaches predict metabolic sites and toxicity?

  • Methodology : In silico tools (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites (e.g., methoxy or pentyl groups) for cytochrome P450-mediated oxidation. Toxicity is modeled using proteomic binding assays and cross-referencing with databases like ToxCast .

Q. How is regiochemical ambiguity in the naphthalene ring addressed during structural elucidation?

  • Methodology : X-ray crystallography (e.g., resolving methoxy positioning in analogs ) or NOESY NMR to confirm spatial proximity of substituents. For example, coupling constants between H-2 and H-4 protons distinguish 3-methoxy from 6-methoxy isomers .

Q. What strategies improve selectivity for CB2 over CB1 receptors?

  • Methodology : Scaffold modification guided by SAR studies. For example:

  • Introducing electron-withdrawing groups on the naphthalene ring reduces CB1 affinity.
  • Molecular docking (AutoDock Vina) identifies key residues (e.g., CB2 Lys109) for hydrogen bonding .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "1-pentylindole" not "PEI").
  • Cross-validate NMR assignments with COSY and HSQC to resolve overlapping signals .
  • For regulatory compliance, consult TSCA and REACH guidelines during preclinical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.